molecular formula C21H26N2O3S B6990474 N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide

N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide

Cat. No.: B6990474
M. Wt: 386.5 g/mol
InChI Key: AYEJOEWNZPAFQU-UHFFFAOYSA-N
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Description

N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a dioxolane ring, a thiophene ring, and a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Coupling reactions: The dioxolane and thiophene rings are then coupled using a suitable linker, such as a methylamine derivative.

    Formation of the cyclopentanecarboxamide group: This can be achieved by reacting cyclopentanecarboxylic acid with an amine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxolane ring can be reduced to form diols.

    Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.

Uniqueness

N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-20(16-5-1-2-6-16)23-17-7-3-4-15(12-17)13-22-14-19-18(8-11-27-19)21-25-9-10-26-21/h3-4,7-8,11-12,16,21-22H,1-2,5-6,9-10,13-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEJOEWNZPAFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)CNCC3=C(C=CS3)C4OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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